Cas no 19499-83-3 (5-methyl-1H-Indol-4-ol)

5-Methyl-1H-indol-4-ol is a heterocyclic organic compound featuring an indole core substituted with a methyl group at the 5-position and a hydroxyl group at the 4-position. This structural motif is of interest in medicinal chemistry and organic synthesis due to its potential as a building block for biologically active molecules. The presence of both hydroxyl and methyl functional groups enhances its reactivity, enabling diverse derivatization pathways. Its indole scaffold is particularly valuable in the development of pharmaceuticals, agrochemicals, and functional materials. The compound exhibits moderate stability under standard conditions, making it suitable for further synthetic modifications. Its purity and well-defined structure ensure reproducibility in research applications.
5-methyl-1H-Indol-4-ol structure
5-methyl-1H-Indol-4-ol structure
Product name:5-methyl-1H-Indol-4-ol
CAS No:19499-83-3
MF:C9H9NO
MW:147.173862218857
MDL:MFCD12924263
CID:1108482
PubChem ID:12191668

5-methyl-1H-Indol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1H-Indol-4-ol
    • 1H-Indol-4-ol,5-methyl
    • 4-Hydroxy-5-methyl-indole
    • 5-Methyl-4-hydroxy-indol
    • 5-methyl-4-hydroxyindole
    • 5-methylindol-4-ol
    • 1H-Indol-4-ol, 5-Methyl-
    • 5-Methyl-4-hydroxy-1H-indole
    • SY259291
    • AS-57782
    • 4-hydroxy-5-methylindole
    • AM806408
    • CS-0119920
    • AKOS006356264
    • SCHEMBL3248883
    • 19499-83-3
    • DB-359023
    • MFCD12924263
    • DTXSID10479844
    • MDL: MFCD12924263
    • Inchi: InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3
    • InChI Key: URGMLVWXPXSAKY-UHFFFAOYSA-N
    • SMILES: CC1=CC=C2C(=C1O)C=CN2

Computed Properties

  • Exact Mass: 147.06800
  • Monoisotopic Mass: 147.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36Ų
  • XLogP3: 2.1

Experimental Properties

  • PSA: 36.02000
  • LogP: 2.18190

5-methyl-1H-Indol-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AD61902-5g
5-Methyl-1h-indol-4-ol
19499-83-3 95%
5g
$2295.00 2024-04-20
A2B Chem LLC
AD61902-1g
5-Methyl-1h-indol-4-ol
19499-83-3 95%
1g
$760.00 2024-04-20
1PlusChem
1P007RV2-250mg
5-METHYL-1H-INDOL-4-OL
19499-83-3 95%
250mg
$297.00 2025-02-22
abcr
AB455200-250mg
5-Methyl-1H-indol-4-ol, 95%; .
19499-83-3 95%
250mg
€500.00 2025-03-19
eNovation Chemicals LLC
D763908-250mg
5-Methyl-1H-indol-4-ol
19499-83-3 95%
250mg
$520 2025-02-21
eNovation Chemicals LLC
D763908-100mg
5-Methyl-1H-indol-4-ol
19499-83-3 95%
100mg
$165 2024-06-07
TRC
M782555-100mg
5-methyl-1H-indol-4-ol
19499-83-3
100mg
$ 160.00 2022-06-03
Alichem
A199009745-25g
5-Methyl-1H-indol-4-ol
19499-83-3 95%
25g
$4968.72 2023-09-02
Alichem
A199009745-10g
5-Methyl-1H-indol-4-ol
19499-83-3 95%
10g
$2757.72 2023-09-02
eNovation Chemicals LLC
D763908-250mg
5-Methyl-1H-indol-4-ol
19499-83-3 95%
250mg
$225 2024-06-07

5-methyl-1H-Indol-4-ol Production Method

Additional information on 5-methyl-1H-Indol-4-ol

5-Methyl-1H-Indol-4-ol (CAS No. 19499-83-3): Properties, Applications, and Market Insights

5-Methyl-1H-Indol-4-ol (CAS No. 19499-83-3) is a specialized organic compound belonging to the indole derivatives family. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. The indole core is a common motif in many biologically active molecules, making 5-methyl-1H-indol-4-ol a valuable intermediate in synthetic chemistry.

The molecular formula of 5-methyl-1H-indol-4-ol is C9H9NO, with a molecular weight of 147.17 g/mol. Its structure features a methyl group at the 5-position and a hydroxyl group at the 4-position of the indole ring. This arrangement contributes to its distinct chemical reactivity, making it useful in the synthesis of more complex molecules. Researchers often explore its role in drug discovery and material science, particularly in designing novel compounds with enhanced bioactivity.

One of the key areas where 5-methyl-1H-indol-4-ol finds application is in the development of pharmaceutical intermediates. Indole derivatives are known for their presence in many FDA-approved drugs, and this compound serves as a building block for potential therapeutic agents. Its structural similarity to naturally occurring indoles, such as tryptophan and serotonin, makes it a candidate for studying neurological and metabolic pathways. Recent studies have also investigated its potential in antioxidant and anti-inflammatory applications, aligning with the growing demand for natural and synthetic bioactive compounds.

In addition to its pharmaceutical relevance, 5-methyl-1H-indol-4-ol is explored in agrochemical research. Indole-based compounds are frequently used in plant growth regulators and pest control agents. The compound’s ability to interact with biological systems makes it a promising candidate for developing eco-friendly agricultural solutions. This aligns with current trends in sustainable farming and the reduction of synthetic pesticides, a topic of high interest among environmentalists and researchers.

The market for indole derivatives like 5-methyl-1H-indol-4-ol is expanding, driven by advancements in drug discovery and green chemistry. Pharmaceutical companies and research institutions are increasingly sourcing high-purity indole compounds for preclinical and clinical studies. Additionally, the rise of AI-driven drug design has amplified the demand for specialized intermediates, as computational models predict novel applications for these molecules. This compound’s versatility positions it as a valuable asset in both academic and industrial settings.

From a synthetic perspective, 5-methyl-1H-indol-4-ol can be prepared through various routes, including Fischer indole synthesis or modifications of existing indole frameworks. Researchers are continually optimizing these methods to improve yield and scalability, addressing the needs of large-scale production. The compound’s stability under standard conditions also makes it suitable for storage and transportation, further enhancing its commercial viability.

In conclusion, 5-methyl-1H-indol-4-ol (CAS No. 19499-83-3) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its structural features and reactivity make it a cornerstone in synthetic chemistry, while its applications align with contemporary research trends. As the scientific community continues to explore its uses, this compound is poised to play a pivotal role in future innovations.

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Amadis Chemical Company Limited
(CAS:19499-83-3)5-methyl-1H-Indol-4-ol
A880164
Purity:99%
Quantity:1g
Price ($):328.0